molecular formula C14H9BrN2O2 B2939816 6-bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone CAS No. 477864-80-5

6-bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone

Cat. No. B2939816
CAS RN: 477864-80-5
M. Wt: 317.142
InChI Key: BDEXPOXRURNOLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone (6-BHPQ) is a synthetic quinazolinone compound that has been studied for its potential applications in scientific research, including as a therapeutic agent. It has been shown to possess a variety of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Properties

6-Bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone serves as a pivotal intermediate in synthetic chemistry for the development of a diverse array of quinazolinone derivatives. Studies have detailed the synthesis of 2,3-disubstituted 6-bromo-4(3H)-quinazolinones, showcasing their potential in generating compounds with varied functional groups, including ethers, esters, and sulfonates. These synthesized derivatives have been examined for their antibacterial properties, indicating the broad utility of this compound in medicinal chemistry and drug discovery (Badr, El-Sherief, & Mahmoud, 1980).

Antimicrobial and Antiviral Activities

Further research into quinazolinone derivatives has unveiled their antimicrobial and antiviral efficacies. Specific compounds synthesized from 6-bromo-2,3-disubstituted-4(3H)-quinazolinones have demonstrated significant activity against various strains of bacteria and viruses, including the potential to combat poxviruses. This highlights the potential of these compounds in addressing infectious diseases and underscores the importance of this compound as a foundational chemical for therapeutic agents (Dinakaran, Selvam, Declercq, & Sridhar, 2003).

Antioxidant Properties

Quinazolinone derivatives have also been evaluated for their antioxidant properties, contributing to the potential therapeutic applications of these compounds in oxidative stress-related diseases. The structure-antioxidant activity relationships of 2-substituted quinazolin-4(3H)-ones indicate the necessity of specific substituents to enhance antioxidant efficacy. This research not only expands the utility of 6-bromo-quinazolinone derivatives but also opens avenues for the development of novel antioxidants (Mravljak, Slavec, Hrast, & Sova, 2021).

Anticancer and Anticonvulsant Activities

In the realm of pharmacology, novel quinazolinone derivatives have shown promise as anticancer and anticonvulsant agents. The synthesis of these derivatives from 6-bromo-quinazolinones and their subsequent evaluation against cancer cell lines reveal significant anticancer activity, offering new pathways for cancer treatment. Additionally, certain quinazolinone compounds exhibit potent anticonvulsant properties, suggesting their utility in developing new treatments for epilepsy and related disorders (Amir, Ali, & Hassan, 2013).

properties

IUPAC Name

6-bromo-3-hydroxy-2-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O2/c15-10-6-7-12-11(8-10)14(18)17(19)13(16-12)9-4-2-1-3-5-9/h1-8,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDEXPOXRURNOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)N2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501320301
Record name 6-bromo-3-hydroxy-2-phenylquinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666201
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

477864-80-5
Record name 6-bromo-3-hydroxy-2-phenylquinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.